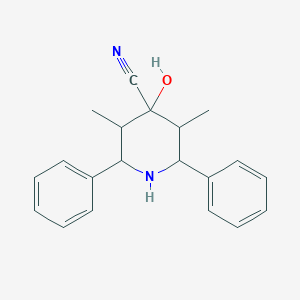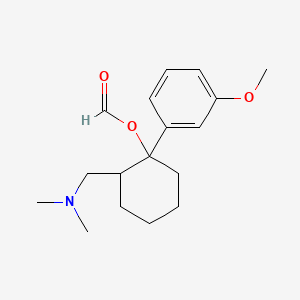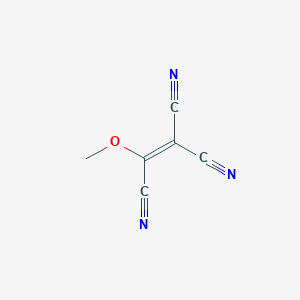
Methoxyethene-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyethene-1,1,2-tricarbonitrile is an organic compound known for its unique chemical structure and reactivity It is a derivative of malononitrile and features three nitrile groups, making it a highly reactive molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxyethene-1,1,2-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves the addition of malononitrile to a cooled solution of a base in anhydrous ethanol, followed by gradual heating to reflux . This method yields a beige crystalline compound that is soluble in ethanol or water upon heating .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield, safety, and purity. The use of readily available raw materials and simple reaction controls makes it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxyethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition: Forms heterocyclic compounds.
Cyclocondensation: Produces fused heterocycle derivatives.
Cascade/Domino/Tandem Reactions: Leads to complex molecular structures.
Multi-component Reactions: Generates diverse chemical motifs
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophilic compounds, bases like triethylamine, and solvents such as ethanol . Reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from reactions involving this compound include various heterocyclic systems, biologically active molecules, and dyes . These products are valuable in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Methoxyethene-1,1,2-tricarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential as a nootropic agent that mimics nerve growth factors.
Medicine: Explored for its ability to enhance nerve growth and tissue regeneration.
Industry: Utilized in the production of colored compounds and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of methoxyethene-1,1,2-tricarbonitrile involves its high reactivity due to the presence of three nitrile groups and an unsaturated alkene part . These functional groups act as powerful electron acceptors, facilitating various chemical transformations. The compound’s reactivity is further enhanced by its ability to form stable intermediates during reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethene-1,1,2,2-tetracarbonitrile: Another highly reactive nitrile compound used in similar synthetic applications.
Malononitrile Dimer:
Uniqueness
Methoxyethene-1,1,2-tricarbonitrile is unique due to its specific combination of nitrile groups and an unsaturated alkene, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
72553-89-0 |
|---|---|
Formule moléculaire |
C6H3N3O |
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
2-methoxyethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C6H3N3O/c1-10-6(4-9)5(2-7)3-8/h1H3 |
Clé InChI |
CGTWHKFCSDGAFC-UHFFFAOYSA-N |
SMILES canonique |
COC(=C(C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


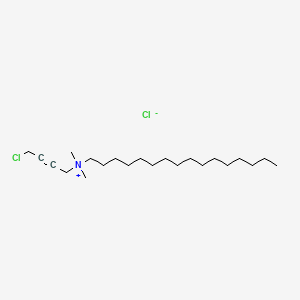
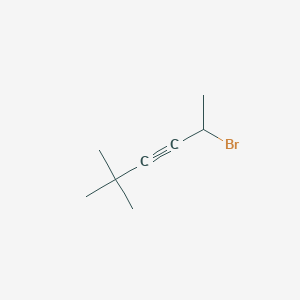


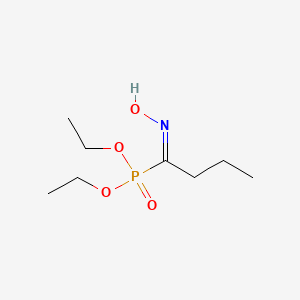


![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)



